Feature 1 | No Cadmium Redistribution to Brain Versus Diethyldithiocarbamate (DEDC)
In a head-to-head mouse study of metallothionein-bound cadmium mobilization, DEDC treatment resulted in a marked redistribution of Cd to the brain (>10-fold increase over control), whereas DCDC treatment did not produce any detectable alteration in brain Cd levels [1]. This difference is directly attributed to the very low octanol/aqueous partition coefficient of the Cd-DCDC complex relative to Cd-DEDC (log P > 1.4) [2].
| Evidence Dimension | Brain Cd redistribution after repeated chelator injection in Cd-loaded mice |
|---|---|
| Target Compound Data | No detectable alteration in brain Cd load after 13 injections |
| Comparator Or Baseline | Diethyldithiocarbamate (DEDC): >10-fold increase in brain Cd levels over untreated controls |
| Quantified Difference | Qualitative elimination of redistribution versus >10-fold increase |
| Conditions | Mice pre-loaded with Cd (metallothionein-bound); 13 injections of each chelator; brain Cd measured by radioactivity counting |
Why This Matters
Procurement of DCDC instead of DEDC avoids the risk of neurotoxic cadmium redistribution, a critical safety filter in in vivo chelation protocols.
- [1] Gale GR, Atkins LM, Walker EM Jr, Smith AB, Jones MM. Mechanism of diethyldithiocarbamate, dihydroxyethyldithiocarbamate, and dicarboxymethyldithiocarbamate action of distribution and excretion of cadmium. Ann Clin Lab Sci. 1983 Nov-Dec;13(6):474-81. PMID: 6318648. View Source
- [2] Gale GR, Atkins LM, Walker EM Jr, Smith AB, Jones MM. Dithiocarbamates and cadmium metabolism: further correlations of cadmium chelate partition coefficients with pharmacologic activity. Ann Clin Lab Sci. 1984 Mar-Apr;14(2):137-45. PMID: 6324647. View Source
